2-Hydroxy-1-propanesulfonic acid

描述

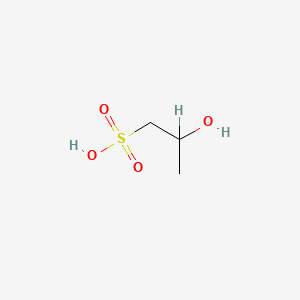

2-Hydroxy-1-propanesulfonic acid: is an organic compound with the molecular formula C3H8O4S . It is a sulfonic acid derivative of propanol and is known for its solubility in water and its role as an intermediate in various chemical reactions. This compound is used in a variety of applications, including as a reagent in organic synthesis and as an additive in industrial processes.

作用机制

Target of Action

2-Hydroxy-1-propanesulfonic acid, also known as 2-hydroxypropane-1-sulfonic acid, is primarily used in the field of chromatography . It serves as a key component in the development of hydrophilic interaction liquid chromatography (HILIC) stationary phases . The primary targets of this compound are the polar analytes that need to be separated in the chromatographic process .

Mode of Action

The compound interacts with its targets (polar analytes) through a mixed mode of hydrophilic interaction and cation-exchange . This interaction allows for the retention and subsequent separation of polar analytes during the chromatographic process .

Biochemical Pathways

It plays a crucial role in the chromatographic separation of nucleosides, nucleobases, and acidic compounds . The compound’s interaction with these analytes can influence various biochemical pathways where these molecules are involved.

Pharmacokinetics

Its solubility in water is noted to be 0143 g/mL, which could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the successful separation of polar analytes in a chromatographic process . This separation allows for the detailed analysis of complex mixtures, contributing to fields such as pharmaceuticals, metabolomics, and proteomics .

Action Environment

The action of this compound is influenced by environmental factors such as pH and ionic strength . The compound has a useful pH range of 8.9-10.3 and a pKa of 9.6 at 25 °C . Its activity is relatively stable between 0 and 150 mM NaCl .

生化分析

Biochemical Properties

2-Hydroxy-1-propanesulfonic acid plays a significant role in biochemical reactions, particularly as a buffer in biological systems. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it is known to interact with caspases, a family of protease enzymes involved in apoptosis (programmed cell death). The interaction with caspases helps maintain the optimal pH and ionic strength required for their activity . Additionally, this compound can form complexes with metal ions, which can further influence enzyme activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of cyclic nucleotide phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic AMP and cyclic GMP . By modulating these signaling molecules, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental setups. The compound is generally stable under physiological conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfite oxidase and sulfonate dioxygenase, which play roles in the oxidation and degradation of sulfonate compounds . These interactions can influence metabolic flux and the levels of metabolites in cells, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytosol, mitochondria, or Golgi apparatus, where it can exert its effects on cellular processes. The localization can also be dynamic, changing in response to cellular conditions and signaling events.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-1-propanesulfonic acid typically involves the reaction of propylene alcohol with sodium bisulfite. The process can be carried out in a microchannel reactor under the initiation of an initiator to form 3-sodium hydroxypropanesulfonate. This intermediate is then subjected to ion exchange to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of propylene alcohol and sodium metabisulfite or sodium bisulfite as raw materials. The reaction is initiated by an initiator, and the resulting 3-hydroxypropanesulfonic acid sodium is acidified using inorganic acids. This method ensures a high yield and minimizes waste .

化学反应分析

Types of Reactions: 2-Hydroxy-1-propanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo substitution reactions with halides to form sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides like sodium chloride or bromide are used under acidic or basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Sulfonate esters.

科学研究应用

2-Hydroxy-1-propanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the preparation of buffer solutions and as a stabilizing agent in biochemical assays.

Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

相似化合物的比较

- 3-Hydroxypropane-1-sulfonic acid

- Sodium 3-chloro-2-hydroxypropane-1-sulfonate

- 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO)

Comparison: 2-Hydroxy-1-propanesulfonic acid is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of acidity and solubility, making it suitable for a wide range of applications in both research and industry .

属性

CAS 编号 |

1561-96-2 |

|---|---|

分子式 |

C3H7NaO4S |

分子量 |

162.14 g/mol |

IUPAC 名称 |

sodium;2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(4)2-8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |

InChI 键 |

UNXCZDNUXJJWHY-UHFFFAOYSA-M |

SMILES |

CC(CS(=O)(=O)O)O |

规范 SMILES |

CC(CS(=O)(=O)[O-])O.[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxy-1-propanesulfonic acid?

A1: this compound has the molecular formula C3H8O4S and a molecular weight of 140.15 g/mol.

Q2: Is there any spectroscopic data available for this compound and its derivatives?

A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, Fourier transform infrared (FTIR) spectroscopy was used to confirm the successful synthesis of hydroxypropylsulfonated and caproylated cornstarch [], quaternized and hydroxypropylsulfonated oxidized tapioca starch [], and hydroxypropylsulfonated corn starch []. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with IR and elemental analysis, was employed to verify the structure and composition of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt [].

Q3: How does the incorporation of this compound derivatives affect material properties?

A3: Studies show that incorporating this compound derivatives can significantly alter material properties. For example, hydroxypropylsulfonation of cornstarch enhanced its adhesion to polylactic acid (PLA) fibers [], while quaternization/hydroxypropylsulfonation of oxidized tapioca starch improved paste stability, adhesion to fibers, and modified film properties [].

Q4: What are the potential applications of this compound derivatives in various fields?

A4: this compound derivatives have shown promise in several applications. Research highlights their use in PLA sizing [], cotton and PLA sizing [], warp sizing of cotton yarns [], and as a component in cation-exchange monoliths [].

Q5: Can this compound derivatives be used as surfactants?

A5: Yes, 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt has been explored as a surfactant in the polymerization of fluoromonomers []. The anionic nature of this derivative allows it to stabilize polymerization reactions and influence the properties of the resulting polymers.

Q6: How do this compound derivatives contribute to the preparation of paper and cardboard?

A6: Crosslinked polyamides incorporating this compound derivatives, specifically 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt, have been investigated for their potential use in paper and cardboard production []. This application leverages the ability of these derivatives to modify the properties of polymers, potentially enhancing the strength and stability of paper products.

Q7: How is 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) utilized in biochemical research?

A7: CAPSO is a zwitterionic buffer commonly used in biochemical and biological research. Studies have investigated its use as a buffer component in polymerase chain reaction (PCR) amplification of bacterial 16S rRNA fragments [, ]. Additionally, CAPSO has been employed as a component in microemulsion electrokinetic chromatography (MEEKC) for the simultaneous determination of natural and synthetic estrogens [].

Q8: Are there any studies exploring the interactions of this compound derivatives with enzymes?

A8: Yes, research has examined the interaction of this compound derivatives with enzymes. Notably, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonic acid (CHAPS) has been used to solubilize γ-secretase, an aspartic protease involved in amyloid beta-protein (Aβ) production [, ].

Q9: Have any computational chemistry studies been conducted on this compound derivatives?

A9: Yes, computational techniques have been employed to study these compounds. For instance, gas-phase binding energies for non-covalent Aβ-40 peptide/small molecule complexes were determined using collision-induced dissociation mass spectrometry and RRKM theory. This study involved this compound derivatives like 3-cyclohexylamino-2-hydroxy-1-propanesulfonic acid (CAPSO) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)

![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)